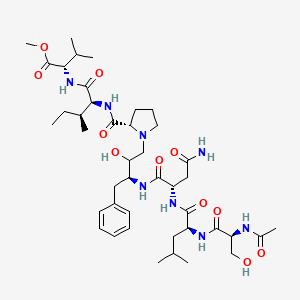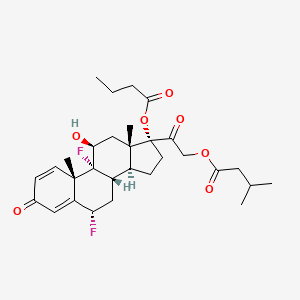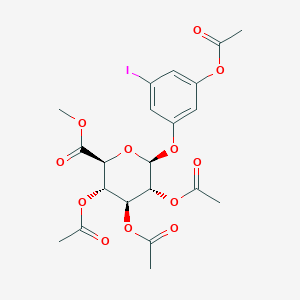
3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes multiple acetoxy groups and an iodophenol moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of phenol derivatives. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The glucuronidation step involves the reaction of the iodophenol derivative with glucuronic acid derivatives under acidic conditions to form the glucuronide ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The phenolic moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as thiols or amines in the presence of a palladium catalyst.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Quinones.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The iodophenol moiety may also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(acetyloxy)-5-iodobenzoate: Similar structure but lacks the glucuronide moiety.
3-(Acetyloxy)-5-iodophenol: Lacks the glucuronide and methyl ester groups.
2’,3’,4’-Tri-O-acetyl-b-D-glucuronide Methyl Ester: Lacks the iodophenol moiety.
Uniqueness
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester is unique due to its combination of acetoxy, iodophenol, and glucuronide groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H23IO12 |
|---|---|
Peso molecular |
594.3 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 |
Clave InChI |
HHCLYQKBEARFJZ-VDRZXAFZSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


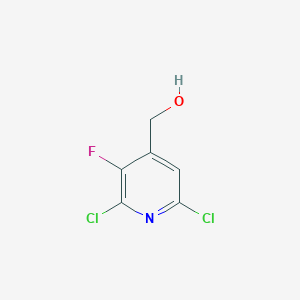
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
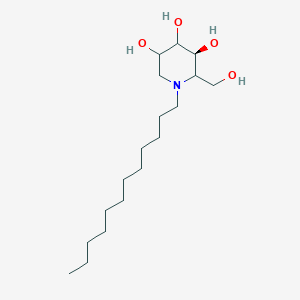
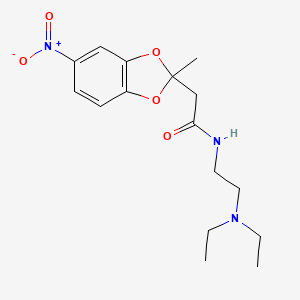


![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
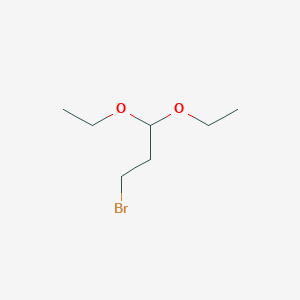

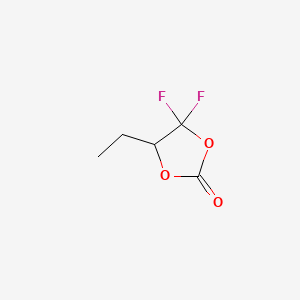
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
